molecular formula C11H20O B13478866 (1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol

(1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol

Cat. No.: B13478866
M. Wt: 168.28 g/mol
InChI Key: AJVKAPQCJKEUSG-MIMYLULJSA-N
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Description

(1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol is a bicyclic compound with a unique structure that includes a hydroxyl group and multiple methyl groups. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol typically involves the use of specific starting materials and catalysts. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a Lewis acid catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methyl groups can undergo substitution reactions with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products

The major products formed from these reactions include various ketones, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound’s unique structure makes it a useful probe in studying enzyme-substrate interactions and protein folding.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s rigid bicyclic structure also allows it to fit into specific binding sites, modulating biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: A plasticizer with a similar bicyclic structure but different functional groups.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another plasticizer with a comparable structure used in flexible plastic articles.

Uniqueness

(1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol is unique due to its specific stereochemistry and the presence of multiple methyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring precise molecular interactions and stability.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C11H20O/c1-9(2)8-5-6-10(3,7-8)11(9,4)12/h8,12H,5-7H2,1-4H3/t8-,10+,11+/m1/s1

InChI Key

AJVKAPQCJKEUSG-MIMYLULJSA-N

Isomeric SMILES

C[C@]12CC[C@H](C1)C([C@]2(C)O)(C)C

Canonical SMILES

CC1(C2CCC(C2)(C1(C)O)C)C

Origin of Product

United States

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